molecular formula C10H15N3O2 B13235253 Ethyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate

Ethyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate

Cat. No.: B13235253
M. Wt: 209.24 g/mol
InChI Key: RUVPMQMRIIQYGM-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate (CAS: 2091693-38-6) is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a methyl group at position 4 and an ethyl carboxylate ester.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 4-methyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-3-15-9(14)10(2)8-7(4-5-13-10)11-6-12-8/h6,13H,3-5H2,1-2H3,(H,11,12)

InChI Key

RUVPMQMRIIQYGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C2=C(CCN1)NC=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde, followed by cyclization to form the imidazopyridine core . The reaction conditions often include refluxing in formic acid or other suitable solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares Ethyl 4-methyl-imidazo[4,5-c]pyridine-4-carboxylate with structurally related imidazo-pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Purity (%) Melting Point (°C) Key Substituents CAS Number
Ethyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate C₁₂H₁₇N₃O₂ 247.29 N/A N/A 4-methyl, ethyl ester 2091693-38-6
4-(4-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid C₁₅H₁₄FN₃O₂ 299.30 95 N/A 4-fluorophenyl, carboxylic acid 1006956-59-7
4-[2-(Trifluoromethoxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine C₁₄H₁₅F₃N₂O 308.28 95 N/A 2-trifluoromethoxyphenyl 101620-25-1
Ethyl (R)-8-fluoro-2-methyl-4-(pyridin-2-yl)-4H-benzothiazolo[3,2-a]pyrimidine-3-carboxylate C₂₀H₁₇FN₄O₂S 386.44 99.08 159–162 Fluoro, pyridinyl, benzothiazole N/A
(S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid C₁₀H₁₅N₃O₂ 209.25 N/A N/A Tetrahydro, dimethyl, carboxylic acid 1150644-61-3

Key Observations :

  • Substituent Effects : The ethyl carboxylate group in the target compound contrasts with carboxylic acid derivatives (e.g., 4-(4-fluorophenyl)-imidazo[4,5-c]pyridine-6-carboxylic acid), which may influence solubility and bioavailability .
  • Ring Saturation : The tetrahydro-imidazo[4,5-c]pyridine scaffold in (S)-4,4-dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid introduces conformational rigidity compared to the unsaturated target compound .
  • Aromatic vs.
Pharmacological and Functional Comparisons
  • Kinase Inhibition : Imidazo[4,5-b]pyridine derivatives (e.g., 6-chloro-2-(1,3-dimethyl-pyrazol-4-yl)-7-piperazinyl-imidazo[4,5-b]pyridine) demonstrate potent kinase inhibitory activity, suggesting that the target compound may share similar mechanisms pending structural optimization .
  • Antimicrobial Potential: Fluorinated and trifluoromethoxy-substituted imidazo[4,5-c]pyridines (e.g., 4-[2-(trifluoromethoxy)phenyl]-imidazo[4,5-c]pyridine) are explored for antimicrobial properties due to enhanced lipophilicity and membrane penetration .
  • Chirality and Bioactivity : Enantioselective synthesis of ethyl benzothiazolo-pyrimidine carboxylates () highlights the importance of stereochemistry in modulating efficacy, a factor unexplored for the target compound .

Biological Activity

Ethyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate (CAS No. 2091693-38-6) is a compound belonging to the imidazopyridine class, which has garnered attention due to its potential biological activities. This article provides a comprehensive review of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₀H₁₅N₃O₂
Molecular Weight209.24 g/mol
CAS Number2091693-38-6

Biological Activity

This compound has been investigated for various biological activities:

1. Anticancer Activity
Research indicates that compounds in the imidazopyridine class exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies have shown that related compounds can inhibit the growth of human tumor cell lines such as HCT116 (GI50 = 2.30 μM) and MV4-11 (GI50 = 0.299 μM) .
  • The compound's mechanism may involve dual inhibition of kinases such as Aurora-A and FLT3, which are critical in cancer cell proliferation .

2. Kinase Inhibition
Studies have demonstrated that this compound can selectively inhibit certain kinases:

  • Aurora-A kinase inhibition was observed with an IC50 value of approximately 0.070 μM in HeLa cells .
  • This selectivity suggests potential for therapeutic applications in cancers driven by aberrant kinase activity.

The biological activity of this compound is primarily attributed to its interaction with specific protein kinases involved in cell cycle regulation and proliferation. The compound's ability to inhibit these kinases disrupts normal cellular signaling pathways leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Case Study 1: Antiproliferative Effects
In a study focusing on imidazopyridine derivatives:

  • This compound was found to exhibit significant antiproliferative effects across multiple cancer cell lines.

Case Study 2: Selective Kinase Inhibition
A pharmacological evaluation revealed:

  • The compound displayed selective inhibition against Aurora-A kinase with minimal off-target effects on other kinases .

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